
(2-Amino-6-fluorophenyl)dimethylphosphine oxide
Overview
Description
(2-Amino-6-fluorophenyl)dimethylphosphine oxide is an organophosphorus compound featuring a dimethylphosphine oxide group attached to a fluorinated aromatic ring with an amino substituent. The compound’s uniqueness lies in the combination of electron-withdrawing (fluorine) and electron-donating (amino) groups on the aromatic ring, which may influence its solubility, stability, and interaction with biological targets.
Preparation Methods
General Synthetic Strategy
The synthesis of (2-Amino-6-fluorophenyl)dimethylphosphine oxide typically involves the nucleophilic substitution or palladium-catalyzed cross-coupling reactions between appropriately substituted aryl halides or sulfonates and dimethylphosphine oxide or its derivatives. Key steps include:
- Activation of the aromatic ring (usually via halogenation or sulfonation)
- Formation of the C–P bond using palladium catalysis or base-mediated substitution
- Purification by chromatography or recrystallization
Palladium-Catalyzed C–P Bond Formation
One of the most effective methods to prepare aryl phosphine oxides is via palladium-catalyzed cross-coupling reactions. This method has been demonstrated for related compounds and can be adapted for this compound.
Reaction Conditions and Procedure
- Catalyst : Palladium(II) acetate (Pd(OAc)2)
- Ligand : Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)
- Base : N,N-diisopropylethylamine (DIPEA) or triethylamine
- Solvent : Anhydrous N,N-dimethylformamide (DMF)
- Temperature : 100–120 °C
- Time : 4–6 hours under inert atmosphere (argon or nitrogen)
Example Experimental Setup
- 2-Iodoaniline (or 2-iodo-6-fluoroaniline analog) and dimethylphosphine oxide are combined with Pd(OAc)2, Xantphos, and DIPEA in DMF.
- The mixture is stirred and heated to 100 °C for 6 hours.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the mixture is cooled, quenched with water, and extracted with ethyl acetate.
- The organic phase is washed, dried, filtered, and concentrated.
- Purification by recrystallization or column chromatography yields the desired phosphine oxide.
Yields and Purity
- Yields reported for similar compounds range from 55% to 67% under optimized conditions.
- Purification typically involves silica gel chromatography and recrystallization from ethyl acetate/petroleum ether mixtures to afford white or pale solids with high purity.
Base-Mediated Nucleophilic Aromatic Substitution (SNAr)
An alternative preparation method involves nucleophilic substitution on halogenated pyrimidine or aromatic substrates with (2-aminophenyl)dimethylphosphine oxide.
Reaction Conditions
- Base : Potassium carbonate or sodium acetate
- Solvent : DMF
- Temperature : 60–85 °C
- Time : 4–16 hours
Procedure Outline
- The halogenated aromatic or heteroaromatic substrate (e.g., 2,4,5-trichloropyrimidine or 2,4-dichloro-5-fluoropyrimidine) is dissolved in DMF.
- (2-Aminophenyl)dimethylphosphine oxide is added along with potassium carbonate.
- The mixture is stirred at 60–85 °C for several hours.
- Reaction completion is confirmed by TLC.
- The solvent is evaporated under reduced pressure.
- The crude product is purified by column chromatography or recrystallization.
Yields and Notes
- Yields range from 61% to 85% depending on substrate and reaction time.
- The method is suitable for introducing phosphine oxide groups onto aromatic rings bearing amino and fluorine substituents.
- This approach has been used to prepare derivatives with pyrimidine substituents, which are structurally related to this compound.
Isolation and Purification Techniques
- After reaction completion, the mixture is typically diluted with ethyl acetate or dichloromethane.
- Aqueous washes include lithium chloride solution, sodium bicarbonate, and brine to remove inorganic salts and bases.
- Drying agents such as magnesium sulfate or sodium sulfate are used.
- Concentration under vacuum yields crude products.
- Purification is achieved by flash column chromatography using mixtures of methanol in diethyl ether or dichloromethane.
- Recrystallization from ethyl acetate/petroleum ether or ethanol provides high-purity solids.
Summary of Key Preparation Data
Preparation Method | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
---|---|---|---|---|---|---|
Pd-catalyzed cross-coupling | Pd(OAc)2, Xantphos, DIPEA | DMF | 100–120 | 4–6 | 55–67 | Inert atmosphere, high purity product |
Base-mediated nucleophilic substitution | K2CO3 or sodium acetate | DMF | 60–85 | 4–16 | 61–85 | Suitable for halogenated pyrimidines |
Extraction and purification | — | EtOAc, DCM | Room temp | — | — | Multiple aqueous washes, chromatography |
Chemical Reactions Analysis
(2-Amino-6-fluorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The amino and fluoro groups on the benzene ring can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Amino-6-fluorophenyl)dimethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Amino-6-fluorophenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group (P=O) is highly reactive and can form strong bonds with metal ions, making it an effective ligand in coordination chemistry . The amino and fluoro groups also contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
The structural analogs listed in share partial similarity with (2-amino-6-fluorophenyl)dimethylphosphine oxide, primarily through the presence of phosphine oxide or halogenated aromatic systems. Key differences in substituents and molecular architecture are summarized below:
Structural Analogues and Substituent Variations
- CAS 1197953-49-3: (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide Features a dichloropyrimidinyl-amino group instead of a fluoro-amino benzene ring. The chlorine atoms may increase lipophilicity and steric bulk .
CAS 444731-75-3 : N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
CAS 3569-33-3 : 2-Chloro-N,6-dimethylpyrimidin-4-amine
Impact of Halogen and Heterocycle Substitutions
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may confer greater metabolic stability and altered electronic effects compared to bulkier chlorine atoms in analogs like CAS 1197953-49-3.
- Phosphine Oxide Presence : Compounds lacking the dimethylphosphine oxide group (e.g., CAS 3569-33-3) miss the strong electron-withdrawing and metal-chelating properties critical for certain catalytic or pharmaceutical applications.
Data Table: Structural and Functional Comparison
Compound Name (CAS No.) | Key Structural Features | Similarity Score | Hypothesized Properties |
---|---|---|---|
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide (1197953-49-3) | Dichloropyrimidine-amino group, phosphine oxide | 0.58 | Higher lipophilicity; potential kinase inhibition |
N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (444731-75-3) | Chloropyrimidine-indazole hybrid, methyl groups | 0.58 | Enhanced metabolic stability; possible anticancer activity |
2-Chloro-N,6-dimethylpyrimidin-4-amine (3569-33-3) | Chloro-methylpyrimidine, no phosphine oxide | 0.60 | Limited metal interaction; base for further derivatization |
Research Findings and Discussion
The similarity scores (0.57–0.60) indicate moderate structural overlap, with differences in halogenation, heterocycles, and functional groups significantly altering properties. For example:
- Electron Effects : The fluorine in the target compound may reduce π-stacking interactions compared to chlorine-containing analogs but improve bioavailability due to smaller atomic size .
- Phosphine Oxide Role: Dimethylphosphine oxide enhances solubility in polar solvents and enables coordination with transition metals, a feature absent in non-phosphorus analogs like CAS 3569-33-3 .
Biological Activity
(2-Amino-6-fluorophenyl)dimethylphosphine oxide is a phosphine oxide compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorine atom and an amino group, contributes to its reactivity and potential biological activities.
The synthesis of this compound typically involves the reaction of 2-amino-6-fluorobenzene with dimethylphosphine oxide under controlled conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The phosphoryl group (P=O) is highly reactive and can form strong bonds with metal ions, enhancing its role as a ligand in coordination chemistry. This reactivity may facilitate interactions with biological macromolecules, potentially leading to therapeutic effects.
Anticancer Activity
Research has indicated that phosphine oxides, including derivatives similar to this compound, exhibit promising anticancer properties. For instance, studies have shown that certain analogs demonstrate moderate to potent activity against various cancer cell lines, including human lung adenocarcinoma (A549) and leukemia (HL-60) cells. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation .
Antibacterial Effects
The compound has also been investigated for its antibacterial properties. Preliminary studies suggest that it may exhibit activity against selected Gram-positive bacteria. The specific mechanisms by which these compounds exert antibacterial effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
Several studies have explored the biological activities of phosphine oxides:
- Anticancer Activity Study : A study evaluated the cytotoxic effects of various phosphine oxides on human cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the nanomolar range, suggesting significant potency against cancer cells .
- Antibacterial Activity Assessment : Another investigation focused on the antibacterial properties of phosphine oxide derivatives against common pathogens. Results demonstrated moderate activity against Gram-positive bacteria, highlighting the potential for developing new antibacterial agents based on this scaffold .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
(2-Amino-4-chlorophenyl)dimethylphosphine oxide | Chlorine instead of fluorine | Moderate anticancer activity |
(4-Aminophenyl)dimethylphosphine oxide | No fluorine; basic amino structure | Limited antibacterial activity |
(2-Aminophenyl)dimethylphosphine oxide | No fluorine; basic amino structure | Variable anticancer effects |
The presence of fluorine in this compound enhances its electronic properties, potentially leading to increased reactivity and selectivity towards biological targets compared to its analogs.
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing (2-Amino-6-fluorophenyl)dimethylphosphine oxide?
Answer:
The synthesis of dimethylphosphine oxide derivatives typically involves two key steps: (1) introducing the phosphine oxide group and (2) functionalizing the aromatic ring. For compounds like this compound:
- Chlorination with CCl₄ : Phosphine oxides can be synthesized via chlorination of the corresponding phosphine tautomer. However, the reaction equilibrium favors the stable pentavalent phosphine oxide, necessitating catalysts or high temperatures to drive the reaction .
- Copper-Catalyzed Hydrophosphorylation : Terminal alkynes react with dimethylphosphine oxide under copper catalysis to form alkenylphosphorus derivatives. This method offers stereo- and regioselectivity, with yields up to 92% under optimized conditions .
- Aromatic Substitution : The fluorine and amino groups on the phenyl ring can be introduced via electrophilic substitution or reduction of nitro intermediates. Precise control of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions .
Q. Basic: How should researchers characterize the structural and electronic properties of this compound?
Answer:
Key techniques include:
- Vibrational Spectroscopy : Raman and far-IR spectroscopy identify torsional modes and hydrogen-bonding interactions. For dimethylphosphine derivatives, torsional transitions occur at ~170–190 cm⁻¹ (A' symmetry) and ~338 cm⁻¹ (A" symmetry), with coupling terms (V₃₃) influencing tautomerization .
- Mass Spectrometry : High-resolution MS confirms molecular weight (187.15 g/mol) and fragmentation patterns. The dimethylphosphine oxide moiety often generates stable fragments at m/z 78 (C₂H₇OP⁺) .
- X-ray Crystallography : Resolves bond angles and hydrogen-bonding networks. For example, the P=O bond length in similar compounds is ~1.48 Å, with intramolecular H-bonding between the amino group and phosphine oxide .
Q. Advanced: How does tautomerism impact the reactivity of dimethylphosphine oxide derivatives?
Answer:
Phosphine oxides exist in equilibrium between pentavalent (P=O) and trivalent (P–OH) tautomers. Computational studies reveal:
- Energy Barriers : Tautomerization of dimethylphosphine oxide requires overcoming a Gibbs free energy barrier of ~30–40 kcal/mol. This high barrier stabilizes the pentavalent form but limits reactivity in nucleophilic substitutions .
- Catalytic Implications : The trivalent tautomer acts as a stronger Lewis base. In copper-catalyzed reactions, transient formation of the trivalent species enhances coordination to metal centers, facilitating hydrophosphorylation .
- Hydrogen-Bonding : The P=O group serves as a hydrogen-bond acceptor, influencing solubility and binding to biological targets (e.g., kinase ATP-binding pockets). Substituents like fluorine enhance this interaction via electronegativity effects .
Q. Advanced: What computational approaches model hydrogen-bonding interactions in kinase inhibition studies?
Answer:
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to map hydrogen-bond acceptor strength. The P=O group in brigatinib (a dimethylphosphine oxide derivative) shows a partial charge of −0.45 e, favoring interactions with ALK kinase residues .
- Molecular Dynamics (MD) : Simulates binding kinetics in physiological pH ranges. Simulations predict that the 6-fluoro substituent reduces desolvation penalties, enhancing target affinity .
- QSAR Models : Correlate electronic parameters (e.g., Hammett σ constants) with inhibitory potency. Fluorine’s electron-withdrawing effect increases the compound’s logP, improving membrane permeability .
Q. Basic: What stability considerations are critical for handling this compound?
Answer:
- Storage Conditions : Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent oxidation. The amino group is prone to degradation via hydrolysis or photolysis .
- Waste Management : Neutralize acidic byproducts (e.g., HCl from chlorination steps) before disposal. Collaborate with certified waste management services for phosphorous-containing residues .
- Analytical Validation : Regularly assess purity via HPLC (C18 column, acetonitrile/water gradient) to detect decomposition products .
Q. Advanced: How does the 6-fluoro substituent influence pharmacological activity?
Answer:
- Kinase Inhibition : Fluorine enhances binding to hydrophobic pockets in kinases (e.g., ALK) while reducing metabolic clearance. In brigatinib, the 6-fluoro group contributes to a 10-fold increase in IC₅₀ compared to non-fluorinated analogs .
- Solubility-Permeability Balance : Fluorine’s electronegativity increases water solubility at physiological pH (BCS class 1), but its hydrophobicity maintains high permeability, achieving optimal bioavailability .
- Toxicological Screening : Fluorinated metabolites are screened for renal toxicity using in vitro hepatocyte models and CYP450 inhibition assays .
Properties
IUPAC Name |
2-dimethylphosphoryl-3-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FNOP/c1-12(2,11)8-6(9)4-3-5-7(8)10/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREJOFDHMPCKAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FNOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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